molecular formula C26H30N2O5S B3537914 N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide

N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide

Cat. No. B3537914
M. Wt: 482.6 g/mol
InChI Key: WCFLHQCJQOAVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide, also known as Compound 13, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of extensive research in recent years.

Mechanism of Action

N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13 works by inhibiting the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting the activity of BRD4, N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13 prevents the expression of genes that are necessary for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of BRD4, it has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the formation of blood vessels that are necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of BRD4 in cancer and other diseases. However, one limitation of using N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13 is that it is a small molecule inhibitor and may not be as specific as other types of inhibitors. This could lead to off-target effects and make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13. One area of interest is the development of more specific inhibitors of BRD4 that could be used in clinical trials. Another area of interest is the use of N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13 in combination with other therapies, such as chemotherapy or immunotherapy. Finally, there is a need for further research to understand the long-term effects of N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13 on healthy cells and tissues.

Scientific Research Applications

N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13 has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In particular, it has been found to be effective against triple-negative breast cancer, which is a particularly aggressive form of breast cancer that is difficult to treat with traditional therapies.

properties

IUPAC Name

2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-18-13-19(2)26(20(3)14-18)34(30,31)28(16-21-9-7-6-8-10-21)17-25(29)27-22-11-12-23(32-4)24(15-22)33-5/h6-15H,16-17H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFLHQCJQOAVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3,4-dimethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.